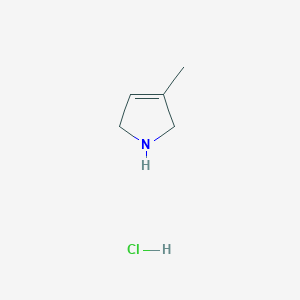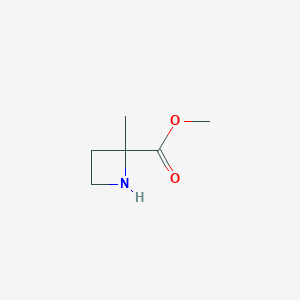
3-Methyl-2,5-dihydro-1H-pyrrole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound with the molecular formula C5H10ClN . The molecular weight of this compound is 119.59300 .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2,5-dihydro-1H-pyrrole hydrochloride consists of a pyrrole ring with a methyl group attached . The exact 3D structure is not available in the current resources.Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2,5-dihydro-1H-pyrrole hydrochloride are not fully detailed in the available resources. The compound is known to be a powder . The melting point, boiling point, density, and flash point are not available .科学的研究の応用
Chemical Synthesis and Library Creation
A method for synthesizing a library of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via a three-component condensation has been developed. This procedure allows for the creation of over 3000 pyrrolones, demonstrating the versatility of pyrrole derivatives in chemical synthesis and library creation for further research applications (Ryabukhin et al., 2012).
Material Science and Humectants
In material science, novel synthesized polyol pyrrole esters have been investigated for their moisture properties and thermal behavior. These compounds exhibit promising results as humectants and flavor precursors, indicating their potential application in improving the quality of products such as tobacco (Fan et al., 2023).
Supramolecular Chemistry
Pyrrole derivatives have been utilized in the formation of anionic supramolecular polymers, showcasing the ability to create novel polymeric structures through hydrogen bonding. This opens up avenues for designing new materials with specific properties (Gale et al., 2002).
Organic Synthesis and Catalysis
Research into pyrrole synthesis has led to sustainable catalytic methods that utilize renewable resources. Such approaches not only contribute to the green chemistry paradigm but also highlight the significance of pyrrole structures in synthesizing compounds of interest for biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).
Photoluminescent Materials
Pyrrole-containing conjugated polymers have been synthesized for their photoluminescent properties, demonstrating their potential application in electronic devices. This aligns with the growing interest in pyrrole derivatives for optoelectronic materials due to their unique electronic and optical properties (Beyerlein & Tieke, 2000).
Corrosion Inhibition
The application of pyrrole derivatives as corrosion inhibitors for metals in harsh environments has been explored. Such studies underscore the utility of pyrrole compounds in industrial applications, providing cost-effective and efficient solutions for material preservation (Zarrouk et al., 2015).
Safety and Hazards
The safety information for 3-Methyl-2,5-dihydro-1H-pyrrole hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-methyl-2,5-dihydro-1H-pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-5-2-3-6-4-5;/h2,6H,3-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANSNEUISWJQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100351-03-9 |
Source


|
| Record name | 3-methyl-2,5-dihydro-1H-pyrrole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2932977.png)
![(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2932980.png)
![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2932982.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2932983.png)
![(3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2932984.png)
![[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol](/img/structure/B2932985.png)



![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2932992.png)
![2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
![3-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one;hydrochloride](/img/structure/B2932995.png)

![4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2932998.png)
